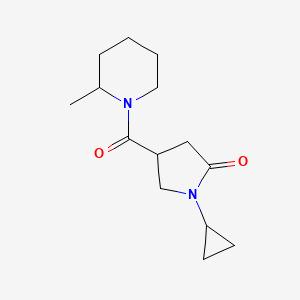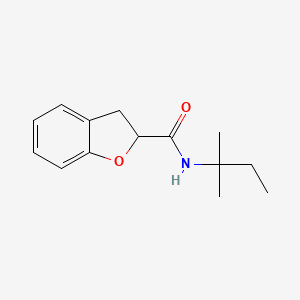
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that is classified as a designer drug. It belongs to the pyrovalerone family of drugs and has been found to have stimulant effects on the central nervous system. MDPV was first synthesized in the 1960s but gained popularity as a recreational drug in the early 2000s.
科学研究应用
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. In animal studies, this compound has been found to increase locomotor activity and improve cognitive function. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and norepinephrine transporters.
作用机制
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine in the brain, resulting in increased levels of these neurotransmitters. This leads to increased stimulation of the central nervous system, resulting in the stimulant effects associated with this compound use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound use include increased heart rate, blood pressure, and body temperature. Additionally, this compound has been found to cause anxiety, paranoia, and hallucinations in some users. Long-term use of this compound has been associated with addiction, psychosis, and other psychiatric disorders.
实验室实验的优点和局限性
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and ability to selectively target dopamine and norepinephrine transporters. However, the potential for abuse and addiction limits its use in research, and ethical considerations must be taken into account when using this compound in animal studies.
未来方向
Future research on 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one should focus on its potential therapeutic applications, particularly in the treatment of ADHD and depression. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body. This includes the potential for addiction and the development of psychiatric disorders. Finally, more research is needed to develop safer and more effective treatments for substance abuse disorders, including those related to this compound use.
合成方法
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of pyridine. The Leuckart reaction involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride. The reductive amination of pyridine involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with sodium borohydride. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography.
属性
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-4-3-9-16(11-12)14(17)7-6-13-5-2-8-15-10-13/h2,5,8,10,12H,3-4,6-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWRIRSFUDHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

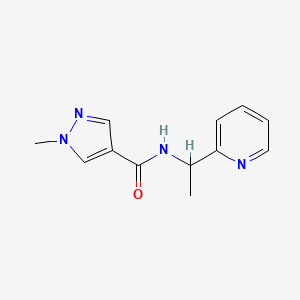
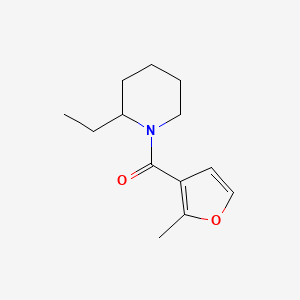


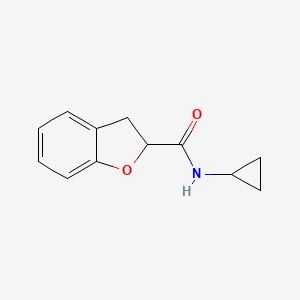
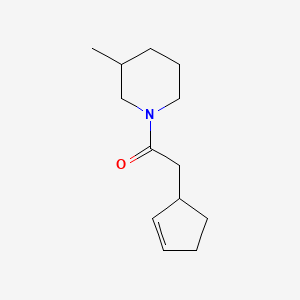
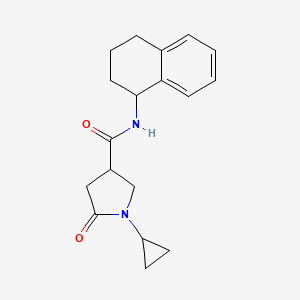
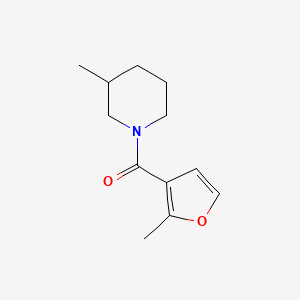
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
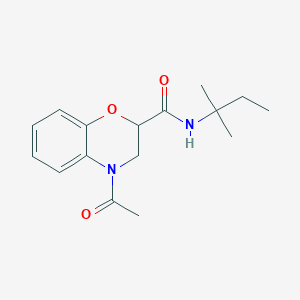
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
